propyl 4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzoate
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Overview
Description
Propyl 4-[(2,3-dichlorobenzylidene)amino]benzoate is an organic compound with the molecular formula C17H15Cl2NO2 and a molecular weight of 336.21 g/mol . This compound is characterized by its unique structure, which includes a propyl ester group, a dichlorobenzylidene moiety, and an amino benzoate core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-[(2,3-dichlorobenzylidene)amino]benzoate typically involves the condensation of 2,3-dichlorobenzaldehyde with propyl 4-aminobenzoate under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[(2,3-dichlorobenzylidene)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The dichlorobenzylidene moiety can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of new derivatives with different functional groups .
Scientific Research Applications
Propyl 4-[(2,3-dichlorobenzylidene)amino]benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of propyl 4-[(2,3-dichlorobenzylidene)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- Propyl 4-[(3-chlorobenzylidene)amino]benzoate
- Propyl 4-[(4-chlorobenzylidene)amino]benzoate
- Propyl 4-[(2,4-dichlorobenzylidene)amino]benzoate
Uniqueness
Propyl 4-[(2,3-dichlorobenzylidene)amino]benzoate is unique due to the specific positioning of the chlorine atoms on the benzylidene moiety. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C17H15Cl2NO2 |
---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
propyl 4-[(2,3-dichlorophenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C17H15Cl2NO2/c1-2-10-22-17(21)12-6-8-14(9-7-12)20-11-13-4-3-5-15(18)16(13)19/h3-9,11H,2,10H2,1H3 |
InChI Key |
UEOXOGYQNCKOBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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